molecular formula C15H11NO2 B12892113 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone CAS No. 37069-08-2

1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone

Cat. No.: B12892113
CAS No.: 37069-08-2
M. Wt: 237.25 g/mol
InChI Key: VHNKBMHUVSYXKG-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone typically involves the condensation of 2-aminophenol with benzoyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

37069-08-2

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H11NO2/c1-10(17)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)18-15/h2-9H,1H3

InChI Key

VHNKBMHUVSYXKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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